4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure
4-Methylpiperazine-1-sulfonyl chloride hydrochloride CAS number and structure
An In-Depth Technical Guide to 4-Methylpiperazine-1-sulfonyl chloride hydrochloride: Synthesis, Application, and Handling
Introduction
4-Methylpiperazine-1-sulfonyl chloride hydrochloride is a highly reactive bifunctional molecule that has emerged as a critical building block for medicinal chemists and drug development professionals. Its structure incorporates a 4-methylpiperazine moiety, a common "privileged scaffold" in drug discovery known for improving pharmacokinetic properties, and a reactive sulfonyl chloride group, which serves as a versatile handle for constructing sulfonamide linkages.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its strategic application in pharmaceutical development, and essential safety and handling procedures.
Compound Identification and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a reagent are fundamental for its successful application and safe handling in a laboratory setting. 4-Methylpiperazine-1-sulfonyl chloride hydrochloride is commercially available, typically as a solid that requires specific storage conditions to maintain its reactivity and purity.
| Property | Value | Source(s) |
| CAS Number | 33581-96-3 | [2][3][4] |
| Molecular Formula | C₅H₁₂Cl₂N₂O₂S | [2][3] |
| Molecular Weight | 235.13 g/mol | [2][3] |
| Appearance | White to yellow powder | [5] |
| Chemical Structure | Cl⁻·H⁺[CN1CCN(CC1)S(=O)(=O)Cl] | [3][6] |
| SMILES String | Cl.CN1CCN(CC1)S(Cl)(=O)=O | [3][6] |
| Purity | Typically ≥95% | [2][7] |
| Storage Conditions | Inert atmosphere, 2-8°C, moisture sensitive | [3][8] |
Table 1: Key physicochemical properties of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride.
Synthesis and Mechanism
The synthesis of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride is most commonly achieved through the reaction of N-methylpiperazine with sulfuryl chloride (SO₂Cl₂). This reaction leverages the nucleophilic nature of the secondary amine in the piperazine ring to attack the electrophilic sulfur atom of sulfuryl chloride.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution on the sulfuryl chloride. The secondary amine of N-methylpiperazine acts as the nucleophile, attacking the sulfur atom and displacing one of the chloride ions. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas as a byproduct.[1] The generated HCl then protonates the tertiary amine of the newly formed 4-methylpiperazine-1-sulfonyl chloride, precipitating the desired hydrochloride salt from the reaction mixture. Controlling the temperature is critical to prevent side reactions and decomposition of the product.
Experimental Protocol: Synthesis from N-Methylpiperazine
This protocol describes a representative method for the laboratory-scale synthesis of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride.
Materials:
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N-Methylpiperazine
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Sulfuryl chloride (SO₂Cl₂)
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Anhydrous Dichloromethane (DCM)
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Dry Ice / Acetone bath
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Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen/argon inlet, and a thermometer. Ensure all glassware is thoroughly dried.
-
Reagent Preparation: Dissolve N-methylpiperazine (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to -10 °C using a dry ice/acetone bath.
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Slow Addition: In the dropping funnel, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled N-methylpiperazine solution over 1-2 hours, ensuring the internal temperature does not exceed -5 °C.[2] The vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -10 °C for an additional hour, then let it slowly warm to room temperature and stir for 2-3 hours. A white precipitate of the hydrochloride salt will form.
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Isolation: Filter the resulting suspension under vacuum. Wash the collected solid with cold, anhydrous dichloromethane to remove any unreacted starting materials or impurities.
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Drying: Dry the white solid under high vacuum to yield 4-Methylpiperazine-1-sulfonyl chloride hydrochloride. Store immediately in a desiccator under an inert atmosphere at 2-8°C.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 4-Methylpiperazine-1-sulfonyl chloride hydrochloride stems from its ability to readily form sulfonamides, a functional group present in a vast array of FDA-approved drugs.[9] Sulfonamides are crucial pharmacophores in antibiotics, diuretics, antivirals, and kinase inhibitors.[10]
The Privileged Piperazine Scaffold
The piperazine ring is considered a "privileged structure" in medicinal chemistry. Its inclusion in a drug candidate can improve aqueous solubility and oral bioavailability due to its basic nitrogen atoms, which are protonated at physiological pH. The N-methyl group further modulates its basicity and lipophilicity.
Case Study: Sildenafil (Viagra)
A prominent example illustrating the importance of this chemical motif is the synthesis of Sildenafil, the active ingredient in Viagra. While Sildenafil itself does not use the pre-formed sulfonyl chloride, its synthesis involves the creation of an analogous structure in situ. The final steps of the synthesis involve:
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Sulfonation: A complex phenyl ring intermediate is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to generate a reactive sulfonyl chloride derivative.
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Condensation: This intermediate is then reacted with 1-methylpiperazine to form the final sulfonamide linkage, completing the synthesis of the Sildenafil molecule.
This demonstrates the fundamental reaction between an aryl sulfonyl chloride and 1-methylpiperazine, which is the primary application of the title compound. Using the pre-formed 4-Methylpiperazine-1-sulfonyl chloride allows chemists to introduce the entire methylpiperazine-sulfonyl moiety in a single step by reacting it with a nucleophilic group (like an amine or alcohol) on a drug scaffold.
Sources
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 33581-96-3|4-Methylpiperazine-1-sulfonyl chloride hydrochloride|BLD Pharm [bldpharm.com]
- 7. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]
- 8. Sildenafil - Wikipedia [en.wikipedia.org]
- 9. 4-methylpiperazine-1-sulfonyl Chloride | C5H11ClN2O2S | CID 11171617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 33581-96-3|4-Methylpiperazine-1-sulfonyl chloride hydrochloride| Ambeed [ambeed.com]
